N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Description
N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-24-16-7-2-4-13(10-16)8-9-19-18(23)15-6-3-5-14(11-15)17-20-12-21-22-17/h2-7,10-12H,8-9H2,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJNRBOFBJVPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC(=C2)C3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 3-(1H-1,2,4-triazol-5-yl)aniline in the presence of a base such as triethylamine to form the desired benzamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This can include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or catalyst.
Major Products
Oxidation: Formation of 3-hydroxyphenyl or 3-formylphenyl derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antifungal, anticancer, and enzyme inhibitor agent.
Agrochemicals: It can be used as a precursor for the synthesis of herbicides, fungicides, and insecticides.
Material Science: It serves as a building block for the development of new functional materials such as polymers and metal-organic frameworks.
Biological Studies: It is used in studies related to its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects such as antifungal or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-3-yl)benzamide: Similar structure but with a different position of the triazole ring.
N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,3-triazol-5-yl)benzamide: Similar structure but with a different triazole ring system.
N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-4-yl)benzamide: Similar structure but with a different position of the triazole ring.
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
